

Comparative Guide to Mecarbinate and Other Indole Derivatives in Antiviral Synthesis and Activity

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Compound of Interest		
Compound Name:	Mecarbinate	
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The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. In the realm of antiviral drug discovery, indole derivatives have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of **Mecarbinate**, a key intermediate in the synthesis of the broad-spectrum antiviral drug Arbidol (Umifenovir), and other notable indole derivatives with demonstrated antiviral efficacy. The comparison focuses on their synthesis, antiviral performance supported by experimental data, and mechanisms of action.

Overview of Mecarbinate and its Role

Mecarbinate (ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate) is primarily recognized as a crucial synthetic intermediate in the production of Arbidol. While Arbidol exhibits broadspectrum antiviral activity, **Mecarbinate** itself has been reported to possess anti-Hepatitis C Virus (HCV) activity, although extensive quantitative data on its direct antiviral efficacy remains limited in publicly available research. The primary focus of **Mecarbinate** in the scientific literature is its efficient synthesis to serve as a building block for Arbidol.

Comparative Antiviral Activity



This section presents a comparative overview of the antiviral activity of Arbidol (derived from **Mecarbinate**) and other selected indole derivatives against various viral pathogens. The data, including 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, are summarized from various studies to provide a basis for comparison. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions (e.g., cell lines, virus strains, assay methods) can influence the results.

Table 1: Comparative Antiviral Activity of Arbidol and Other Indole Derivatives against Influenza A Virus

Compoun d/Derivati ve	Virus Strain	Cell Line	IC50 / EC50 (μΜ)	Cytotoxic ity (CC50 in µM)	Selectivit y Index (SI)	Referenc e
Arbidol (Umifenovir)	A/PR/8/34 (H1N1)	MDCK	2.7 - 13.8 μg/mL	> 100 μg/mL	> 7.2	[1]
Arbidol (Umifenovir	A/Aichi/2/6 8 (H3N2)	MDCK	10 μg/mL	> 100 μg/mL	> 10	[2]
Indole-2- carboxylate Derivative (8f)	A/FM/1/47	Not Specified	9.43	> 100	> 10.6	[3]
Indole-2- carboxylate Derivative (14f)	A/FM/1/47	Not Specified	7.53	> 100	> 13.3	[3]

Table 2: Comparative Antiviral Activity against Hepatitis C Virus (HCV)



Compoun d/Derivati ve	Genotype /Assay	Cell Line	IC50 / EC50 (μM)	Cytotoxic ity (CC50 in µM)	Selectivit y Index (SI)	Referenc e
Arbidol (Umifenovir)	JFH-1	Huh7.5.1	~10	> 50	> 5	[4]
Mecarbinat e	HCV	Not Specified	Activity Reported	Not Specified	Not Specified	[5]
N- protected indole scaffold ((R)-10m)	Genotype 1b	Huh-7	0.72	> 50	> 69.4	[6]

Table 3: Comparative Antiviral Activity against SARS-CoV-2

Compoun d/Derivati ve	Virus Strain	Cell Line	IC50 / EC50 (μM)	Cytotoxic ity (CC50 in µM)	Selectivit y Index (SI)	Referenc e
Arbidol (Umifenovir)	SARS- CoV-2	Vero E6	4.11	31.79	7.73	[7]
Arbidol Derivative (H3D- 020453)	SARS- CoV-2 B.1	Calu-3	1.53	93.9	> 61	[8]
Diindole- substituted benzimidaz ole (17)	SARS- CoV-2	Vero E6	9.0 (92.4% cell viability)	Not Specified	Not Specified	[6]

Mechanisms of Antiviral Action







Indole derivatives exert their antiviral effects through various mechanisms. A key mechanism for many, including Arbidol, is the inhibition of viral entry into host cells.

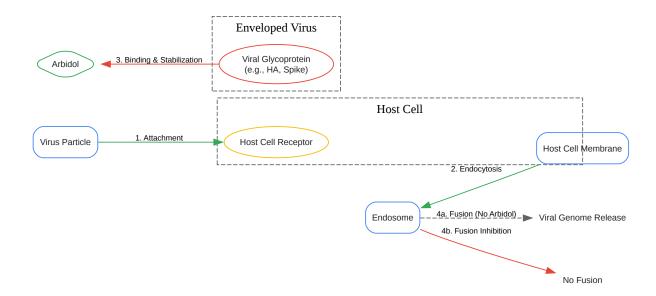
Arbidol (Umifenovir): The primary mechanism of Arbidol is the inhibition of virus-mediated membrane fusion.[9] It targets viral surface glycoproteins, such as hemagglutinin (HA) in influenza viruses and the spike (S) protein in coronaviruses, preventing the conformational changes required for the fusion of the viral envelope with the host cell membrane.[10][11] Arbidol is also reported to have immunomodulatory effects, including the induction of interferon production.[10]

Other Indole Derivatives: Many other antiviral indole derivatives also act as entry inhibitors. For instance, certain indole alkaloids have been shown to interfere with the viral replication complex. The specific molecular targets and pathways can vary depending on the specific derivative and the virus.

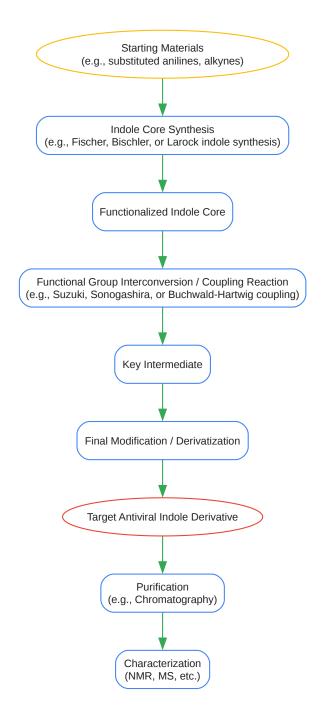
Signaling Pathway: Arbidol's Inhibition of Viral Entry

The following diagram illustrates the general mechanism of Arbidol in preventing viral entry.









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